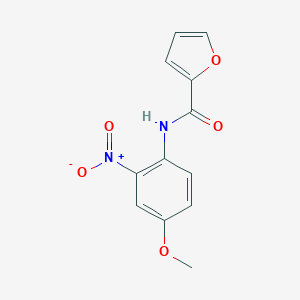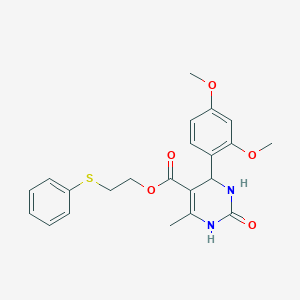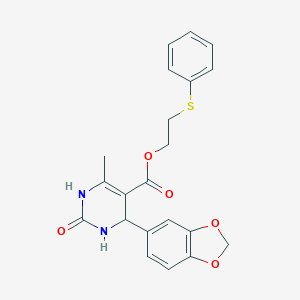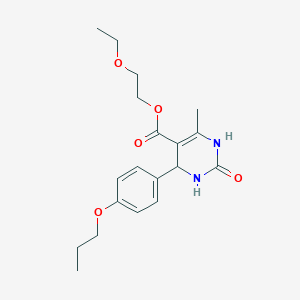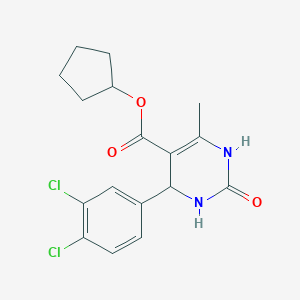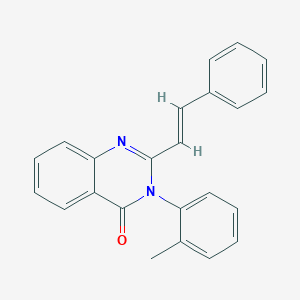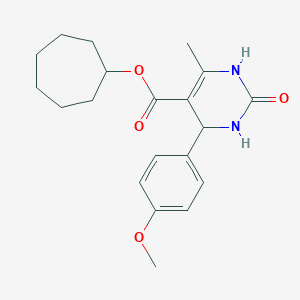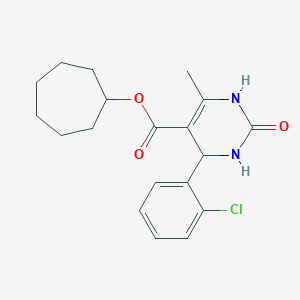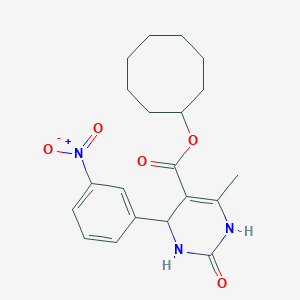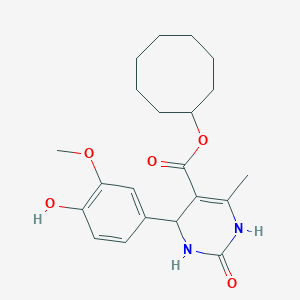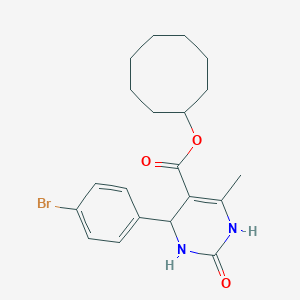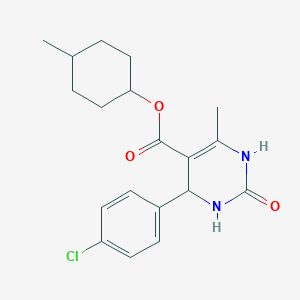![molecular formula C20H14N4O3S B412806 2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B412806.png)
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a nitrobenzylideneamino group, a methyl group, and a phenyl group. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thienopyrimidine core with the desired substituents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylideneamino group.
Cyclization: The thienopyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism and leading to cell death . The compound’s structure allows it to fit into the active site of the enzyme, forming essential hydrogen bonds and inhibiting its activity.
Comparaison Avec Des Composés Similaires
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:
2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds also exhibit significant biological activities, including anti-inflammatory and antibacterial properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their cytotoxic activities against various cancer cell lines.
Propriétés
Formule moléculaire |
C20H14N4O3S |
|---|---|
Poids moléculaire |
390.4g/mol |
Nom IUPAC |
2-methyl-3-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N4O3S/c1-13-22-19-18(17(12-28-19)15-5-3-2-4-6-15)20(25)23(13)21-11-14-7-9-16(10-8-14)24(26)27/h2-12H,1H3/b21-11+ |
Clé InChI |
QUURQJVVFAHCER-SRZZPIQSSA-N |
SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N=CC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES isomérique |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-iodophenyl)benzamide](/img/structure/B412723.png)
![Methyl 6-[4-(benzyloxy)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412728.png)
